molecular formula C23H14F3NO2 B2912211 2-[phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione CAS No. 1024707-44-5

2-[phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2912211
CAS No.: 1024707-44-5
M. Wt: 393.365
InChI Key: BIDCPHJNRBEJQX-UHFFFAOYSA-N
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Description

2-[phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione is a synthetic chemical building block of significant interest in medicinal and materials chemistry. This compound is built upon the 1,3-indandione scaffold, a privileged structure known for its versatility and presence in a wide range of applications, from the development of biologically active molecules to organic electronics and chromophores . The molecule features an electron-accepting 1,3-indandione core, which can be readily functionalized via its active methylene group, making it a valuable intermediate for synthesizing more complex structures through reactions such as Knoevenagel condensations . The presence of the (trifluoromethyl)phenylimino group introduces strong electron-withdrawing characteristics and potential for specific molecular interactions, which can be crucial for modulating electronic properties or binding affinity in target-oriented research. This product is intended for research and development purposes in laboratory settings. It is provided "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to leverage this compound as a key intermediate for constructing novel molecular entities for applications in drug discovery, organic synthesis, and the development of advanced functional materials.

Properties

IUPAC Name

2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3NO2/c24-23(25,26)15-9-6-10-16(13-15)27-20(14-7-2-1-3-8-14)19-21(28)17-11-4-5-12-18(17)22(19)29/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDCPHJNRBEJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC(=C2)C(F)(F)F)C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione typically involves the reaction of indene-1,3-dione with a phenyl isocyanate derivative. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituent(s) Molecular Weight (g/mol) Yield (%) Key Findings Reference
2-[Phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione Phenyl, CF₃-phenylimino ~403.3* N/A Enhanced lipophilicity due to CF₃; potential bioactivity in enzyme inhibition
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) Chlorophenyl, thiazole 514.2 89.1 Lower yield compared to CF₃ analogues; reduced metabolic stability
2-(Methylamino)-2-phenylindene-1,3-dione Methylamino, phenyl ~265.3 N/A Improved solubility due to polar amino group
2-[3-Bromo-5-(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione Bromo-CF₃-phenyl ~369.1 N/A Bromine substituent increases molecular weight; potential halogen bonding

*Calculated based on structural formula.

Key Observations:

Trifluoromethyl vs. Chloro Substituents : The CF₃ group (as in the target compound) imparts greater lipophilicity and electron-withdrawing effects compared to chloro substituents (e.g., compound 10f in ), which may enhance membrane permeability in drug candidates .

Amino vs.

Physicochemical Properties

  • Hydrogen Bonding: The imino group in the target compound can act as a hydrogen bond acceptor, a feature absent in derivatives like 2-benzyl-2-phenylindene-1,3-dione (), which may limit their interaction with biological targets .
  • Thermal Stability : Indene-dione derivatives generally exhibit high thermal stability due to their rigid bicyclic structure, as seen in ’s analysis of dihydroindene analogues .

Biological Activity

The compound 2-[phenyl({[3-(trifluoromethyl)phenyl]imino})methyl]-2,3-dihydro-1H-indene-1,3-dione is a complex organic molecule with potential biological activities that merit detailed investigation. This article explores its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

  • Molecular Formula : C18H14F3N1O2
  • Molecular Weight : 345.30 g/mol
  • CAS Number : 1024707-44-5

The compound features a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties. The indene dione structure contributes to its potential reactivity and interaction with biological targets.

Anticancer Properties

Several studies have indicated that compounds containing the indene-1,3-dione structure exhibit significant anticancer activity. For instance, derivatives of indene diones have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

StudyCell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction via caspase activation
A54912Inhibition of cell cycle progression
HeLa20ROS generation leading to cell death

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has demonstrated that it possesses inhibitory effects against several bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Some studies have reported that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Study 1: Anticancer Activity in Mice

A study investigated the effect of the compound on tumor growth in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study, researchers tested the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential use in treating infections caused by resistant strains.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The induction of apoptosis in cancer cells is primarily mediated through mitochondrial pathways and caspase activation.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression by modulating cyclin-dependent kinases (CDKs).
  • Antioxidant Activity : The generation of reactive oxygen species (ROS) contributes to its cytotoxic effects on cancer cells and pathogens.

Q & A

Q. Methodological Approach

  • Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, solvent polarity).
  • Byproduct Analysis : Employ LC-MS to identify impurities (e.g., ’s pink solid byproduct).
  • Scale-Up Adjustments : Reduce agitation speed to minimize shear-sensitive intermediate degradation .

What strategies improve bioactivity prediction based on structural analogs?

Advanced Research Focus
’s indole-2,3-dione derivatives show antimicrobial activity. For this compound:

  • Molecular Docking : Target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).
  • SAR Studies : Modify the trifluoromethylphenyl group to enhance binding affinity.
  • In Vitro Testing : Use MIC assays against Gram-positive/-negative bacteria .

How to validate computational property predictions against experimental data?

Q. Methodological Approach

  • Compare calculated logP (3.9, ) with shake-flask method results.
  • Validate hydrogen bond acceptor count (2) via IR spectroscopy (stretching frequencies ~3300 cm⁻¹).
  • Cross-check NMR-predicted tautomer ratios with DFT-computed energy differences .

What analytical techniques resolve stereochemical uncertainties in synthesis?

Q. Advanced Research Focus

  • X-ray Crystallography : Determine absolute configuration (as in ’s single-crystal analysis).
  • ECD Spectroscopy : Compare experimental electronic circular dichroism with simulated spectra.
  • VCD/Raman Optical Activity : Resolve minor enantiomers in dynamic mixtures .

How to design stability studies under varying storage conditions?

Q. Methodological Approach

  • Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • HPLC-PDA Monitoring : Track degradation products (e.g., ’s ketone/enol interconversion).
  • Arrhenius Modeling : Predict shelf-life at 25°C using accelerated stability data .

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